molecular formula C20H24N4O2 B11446212 Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11446212
M. Wt: 352.4 g/mol
InChI Key: OGTPAIUHNPCRKE-UHFFFAOYSA-N
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Description

Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to act on multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

cyclohexyl 5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N4O2/c1-13-7-6-8-15(11-13)18-17(14(2)23-20-21-12-22-24(18)20)19(25)26-16-9-4-3-5-10-16/h6-8,11-12,16,18H,3-5,9-10H2,1-2H3,(H,21,22,23)

InChI Key

OGTPAIUHNPCRKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC4CCCCC4

Origin of Product

United States

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